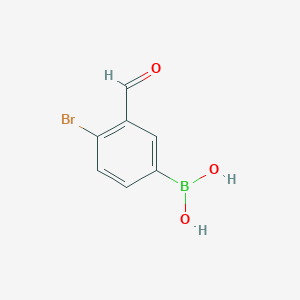

4-Bromo-3-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMOILCSUBRDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283123 | |

| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-33-1 | |

| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-formylphenylboronic Acid

Introduction

4-Bromo-3-formylphenylboronic acid is a valuable bifunctional synthetic building block, crucial in the fields of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid, a formyl group, and a bromine atom, allows for sequential and site-specific modifications. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the formyl group serves as a versatile handle for transformations such as reductive amination, oxidation, and olefination.[1] The bromine atom provides an additional site for cross-coupling or other metal-catalyzed transformations. This guide provides a detailed examination of a robust synthetic route to this key intermediate, focusing on the chemical principles that dictate the experimental design and ensure a validated, reproducible protocol.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to control regioselectivity. A logical retrosynthetic approach involves identifying a commercially available or easily accessible precursor that contains the core substitution pattern, which can then be elaborated to the final product.

A highly plausible pathway begins with 4-bromo-3-methylphenylboronic acid , a readily available starting material. The synthesis then hinges on the selective oxidation of the methyl group to a formyl group. This strategy is advantageous as it installs the sensitive boronic acid group early and focuses the main chemical challenge on a single, well-understood transformation.

However, this pathway is not without its challenges. Boronic acids can be sensitive to the conditions required for benzylic oxidation. Therefore, a critical aspect of this synthesis is the transient protection of the boronic acid moiety, typically as a boronate ester (e.g., a pinacol ester), to ensure its stability throughout the synthetic sequence.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to Suzuki-Miyaura Coupling Using 4-Bromo-3-formylphenylboronic Acid

Introduction: The Power of Controlled Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of biaryl and polyolefin structures.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's robustness, operational simplicity, and the low toxicity of its boron-based reagents contribute to its widespread adoption in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]

This application note provides an in-depth technical guide for researchers employing a uniquely functionalized building block: 4-Bromo-3-formylphenylboronic acid . This reagent is of particular interest as it contains both the boronic acid nucleophile and the aryl bromide electrophile within the same molecule, along with an aldehyde (formyl) group. This trifunctional nature opens pathways for complex molecular architectures, such as controlled polymerization or the synthesis of macrocycles. However, it also presents unique challenges in controlling selectivity. This guide will focus on the intermolecular coupling of this reagent with a generic aryl halide, explaining the fundamental principles, providing a detailed experimental protocol, and offering insights into troubleshooting potential issues.

Pillar 1: The Catalytic Heart - Understanding the Mechanism

A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond (C-X) of the organohalide.[1][8] This is often the rate-determining step of the entire cycle.[8][9] The reactivity of the halide is crucial, with the rate of addition following the trend I > Br > OTf >> Cl. The choice of phosphine ligands is critical here; electron-rich and bulky ligands stabilize the palladium center and promote the oxidative addition step.[10]

-

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center.[1] A key insight into the Suzuki coupling is that this step does not proceed without a base. The base activates the boronic acid by coordinating to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[3][11] This negatively charged species readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[12]

-

Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. The resulting cis-diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for C-C Bond Formation with 4-Bromo-3-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Multifunctional Reagent

4-Bromo-3-formylphenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of biaryl and other carbon-rich scaffolds that are prevalent in pharmaceuticals and functional materials.[1][2] The strategic placement of the bromo, formyl, and boronic acid functionalities allows for selective and sequential cross-coupling reactions, making it a powerful tool for the assembly of complex target molecules.

The inherent challenge and opportunity with this substrate lie in its bifunctional nature. The presence of both an aryl bromide (an electrophile for cross-coupling) and a boronic acid (a nucleophile) on the same molecule raises the potential for self-coupling or polymerization.[2] However, by carefully selecting reaction conditions, chemists can control the reactivity to favor the desired intermolecular C-C bond formation. This guide will focus on three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, coupling an organoboron species with an organohalide.[3][4] In the context of this compound, this reaction can be employed to selectively couple a desired aryl or heteroaryl group at the bromide position.

Mechanistic Considerations for Chemoselectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] A base is required to activate the boronic acid for the transmetalation step.[5]

To prevent the undesired self-coupling of this compound, where the boronic acid of one molecule reacts with the bromide of another, careful control of the reaction conditions is paramount. Key strategies include:

-

Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), can promote the desired intermolecular coupling by influencing the steric environment around the palladium center.[6][7] These ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, favoring the reaction with the added coupling partner over self-condensation.[8]

-

Base Selection: The choice of base can influence the rate of transmetalation and the propensity for side reactions like protodeboronation.[9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.[4] The use of a weaker base may help to control the concentration of the activated boronate species, thereby minimizing self-coupling.

-

Reaction Stoichiometry and Addition Rate: Using a slight excess of the coupling partner (the other arylboronic acid) and, in some cases, slow addition of the this compound can favor the desired intermolecular reaction.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[10]

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) precursors that are reduced in situ to the active Pd(0) species.[10] |

| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Promotes oxidative addition and reductive elimination, crucial for efficient coupling and minimizing side reactions. The choice of ligand can be substrate-dependent and may require screening.[8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are often sufficient and can help to control the rate of boronic acid activation, potentially reducing self-coupling.[4] |

| Solvent | Toluene, 1,4-Dioxane, DMF, often with added water | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[4] |

| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step with aryl bromides. Microwave irradiation can sometimes accelerate the reaction.[11] |

| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by air. |

II. The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the formation of C-C bonds between an aryl halide and an alkene.[12][13] This reaction can be utilized to introduce a vinyl group or a substituted vinyl group at the C4 position of the this compound scaffold.

Mechanistic Insights and Control

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and a palladium hydride species. A base is then required to regenerate the Pd(0) catalyst from the palladium hydride.[4][14]

The presence of the electron-withdrawing formyl group on the aromatic ring of this compound is expected to facilitate the initial oxidative addition step.[15] However, the boronic acid moiety could potentially interact with the palladium catalyst or the base. While generally stable under Heck conditions, high temperatures and strong bases could lead to protodeboronation.

Figure 2: Experimental Workflow for the Heck Reaction.

Detailed Protocol for the Heck Reaction

This protocol describes a general procedure for the Heck coupling of this compound with an acrylate.

Materials:

-

This compound

-

n-Butyl acrylate (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1 mol%)[16]

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

-

Triethylamine (Et₃N) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add degassed DMF (5 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired product.

Data Summary Table for Heck Reaction:

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Palladium Source | Pd(OAc)₂, PdCl₂ | Common and effective palladium precursors for Heck reactions.[12][17] |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs) | Ligands are crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. Phosphine-free systems have also been developed.[18][19] |

| Base | Organic bases (e.g., Et₃N, DBU) or inorganic bases (e.g., K₂CO₃, NaOAc) | The base neutralizes the hydrogen halide formed during the catalytic cycle. The choice of base can affect the reaction rate and side reactions.[13] |

| Solvent | Polar aprotic solvents (e.g., DMF, DMAc, Acetonitrile) | These solvents are effective at dissolving the reactants and the palladium catalyst.[16] |

| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction, especially with less reactive aryl bromides.[1] |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the palladium catalyst and phosphine ligands. |

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction allows for the direct installation of an alkynyl group onto the this compound core.

Mechanistic Pathway and Key Parameters

The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[21] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) salt activates the terminal alkyne, facilitating transmetalation to the palladium center. The catalytic cycle is completed by reductive elimination. An amine base is used to deprotonate the alkyne and neutralize the resulting hydrohalic acid.

A significant advancement in this area is the development of copper-free Sonogashira couplings, which are advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][22] These protocols often rely on more electron-rich and bulky phosphine ligands to promote the direct reaction between the palladium catalyst and the alkyne.

Figure 3: Simplified Catalytic Cycle for the Copper-Cocatalyzed Sonogashira Coupling.

Detailed Protocol for Copper-Free Sonogashira Coupling

This protocol outlines a copper-free method, which is often preferred to avoid potential side reactions and simplify purification.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene) (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)[10]

-

Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Acetonitrile (ACN)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.005 mmol), and P(t-Bu)₃ (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add degassed acetonitrile (5 mL), cesium carbonate (2.0 mmol), and the terminal alkyne (1.5 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary Table for Sonogashira Coupling:

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | A variety of Pd(0) and Pd(II) precursors are effective.[21] |

| Copper Source | Copper(I) iodide (CuI) (for traditional method) | Acts as a co-catalyst to facilitate alkyne activation. Copper-free conditions are often preferred to avoid homocoupling and for sensitive substrates.[5][22] |

| Ligand | Triphenylphosphine (PPh₃) for traditional method; bulky, electron-rich phosphines (e.g., P(t-Bu)₃) for copper-free conditions | The ligand stabilizes the palladium catalyst. For copper-free reactions, more electron-rich ligands are needed to facilitate the direct reaction of the alkyne with the palladium center.[5] |

| Base | Amine bases (e.g., Et₃N, diisopropylamine) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) | The base deprotonates the terminal alkyne. Amine bases can also act as solvents.[20] |

| Solvent | DMF, THF, Acetonitrile, or amine bases | The choice of solvent depends on the specific catalyst system and substrates. |

| Temperature | Room temperature to 80 °C | Copper-free Sonogashira reactions may require slightly elevated temperatures compared to the traditional copper-cocatalyzed method.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidative degradation of the catalyst and homocoupling of the alkyne. |

Conclusion

This compound is a potent and versatile building block for the synthesis of complex organic molecules. By understanding the mechanistic nuances of palladium-catalyzed cross-coupling reactions and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively control the chemoselectivity and achieve high yields of the desired C-C coupled products. The protocols and data presented in this guide serve as a robust starting point for the application of this valuable reagent in Suzuki-Miyaura, Heck, and Sonogashira reactions, paving the way for innovations in drug discovery and materials science.

References

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(3), 542–545. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]

-

Westcott, S. A., et al. (2010). Synthesis of phenyl-substituted benzoxaborines as anti-protozoal agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4588-4591*. [Link]

-

Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390. [Link]

-

Lee, S. J., Gray, K. C., Paek, J. S., & Burke, M. D. (2008). Simple, efficient, and modular syntheses of polyene natural products via iterative cross-coupling. Journal of the American Chemical Society, 130(2), 466–468. [Link]

-

Kabalka, G. W., et al. (2004). Solventless microwave-assisted Suzuki reaction of aryl halides and boronic acids on palladium-doped KF/Al2O3. Green Chemistry, 6(4), 184-185*. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 113(49), 13396–13400. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1582–1585*. [Link]

-

Nolan, S. P., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(10), 1511-1514*. [Link]

-

Buchwald, S. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348-4351*. [Link]

-

Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943*. [Link]

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

-

Varma, R. S. (2013). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 18(6), 6908-6946*. [Link]

-

Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(11), 1724–1735*. [Link]

-

Bajusz, D., & Keserű, G. M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of medicinal chemistry, 63(15), 8038–8051*. [Link]

-

Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925*. [Link]

-

da Silva, E. N., Jr, & de Andrade, J. B. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 21(10), 1269*. [Link]

-

Organ, M. G., et al. (2003). Microwave-Assisted Synthesis of Pinacol Boronates from Aryl Chlorides Catalyzed by a Palladium/Imidazolium Salt System. Organic Letters, 5(6), 843-845*. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2012). Heck Reaction—State of the Art. Molecules, 17(12), 14358-14407*. [Link]

-

Cox, P. A., et al. (2017). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 139(36), 12536–12545*. [Link]

-

Amatore, C., Jutand, A., & Negri, S. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 3-41). John Wiley & Sons, Ltd. [Link]

-

Chujo, Y., & Naka, A. (2010). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Reactions, 1(1), 1-13*. [Link]

-

Landry, S., & Bérubé, G. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein journal of organic chemistry, 7, 1324–1330. [Link]

-

Shibasaki, M., & Vogl, E. M. (1997). The Mizoroki-Heck Reaction. Journal of Organometallic Chemistry, 545-546, 35-46. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Takeda, N., et al. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(12), 1756-1761*. [Link]

-

Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

-

Cacho, M., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(21), 3933*. [Link]

-

Fairlamb, I. J. S., et al. (2004). Suzuki-Miyaura coupling reactions using phosphite ligands. Dalton Transactions, (11), 1675-1681. [Link]

-

Eriksson, H. (2008). Synthesis of Diphenylacetylene Boronic Acid Derivatives for Hydroarylation of C60. Diva-Portal.org. [Link]

-

Lin, Y. S., & Chen, P. R. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(42), 16838–16841. [Link]

-

Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(24), 4388-4391*. [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Szostak, M., & Shi, J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365*. [Link]

-

Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]

-

Arai, M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 6(5), 843-848*. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 17. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. rsc.org [rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of 4-Bromo-3-formylphenylboronic Acid

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A critical, yet often nuanced, parameter in the success of a Suzuki coupling is the choice of base. The base plays a multifaceted role in the catalytic cycle, and its selection can dramatically impact reaction rate, yield, and selectivity.[1][4][5]

This application note provides an in-depth guide to selecting an appropriate base for the Suzuki-Miyaura coupling of a challenging and versatile building block: 4-bromo-3-formylphenylboronic acid . This substrate is unique as it contains both the organohalide (aryl bromide) and the organoboron (boronic acid) functionalities within the same molecule, alongside a base-sensitive formyl group. Understanding the interplay between the substrate's electronic properties and the function of the base is paramount for achieving optimal results. We will explore the mechanistic rationale for base selection, present a systematic protocol for base screening, and provide a validated, optimized procedure for researchers.

The Mechanistic Imperative: Why the Base is Critical

The base is not a mere spectator or acid scavenger in the Suzuki-Miyaura reaction; it is an essential activator in the catalytic cycle.[6] Its primary roles have been identified as follows:

-

Formation of the Ate Complex: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[5] This activation is crucial as neutral boronic acids are generally poor nucleophiles for the transmetalation step. The formation of the anionic boronate enhances the polarization of the B-C bond, facilitating the transfer of the organic group from boron to the palladium center.[4]

-

Facilitation of Transmetalation: The transmetalation step, where the organic moiety is transferred from boron to palladium, is often the rate-determining step. The base, typically as a hydroxide or alkoxide, can participate by forming a bridged intermediate or by influencing the ligand sphere of the palladium complex, thereby lowering the activation energy for this key C-C bond-forming precursor step.[1][7]

-

Regeneration of the Catalyst: The base helps to regenerate the active Pd(0) catalyst at the end of the cycle by facilitating the reductive elimination step and influencing the overall stability and turnover of the catalyst.[1]

Caption: The pivotal role of the base in activating the boronic acid for transmetalation.

Specific Challenges with this compound

The structure of this compound presents a unique set of considerations for reaction design:

-

Electron-Withdrawing Groups: The formyl group (-CHO) is strongly electron-withdrawing. This property increases the reactivity of the C-Br bond towards oxidative addition, which can be beneficial.[8] However, it also increases the Lewis acidity of the boronic acid.

-

Base-Sensitive Aldehyde: Aldehydes are susceptible to various base-catalyzed side reactions, such as aldol condensation (if an enolizable partner is present) or the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid under strong base conditions), particularly at elevated temperatures. This is the primary constraint against using strong bases like NaOH or KOH.

-

Potential for Self-Coupling: Since the molecule contains both coupling partners, there is a risk of oligomerization or polymerization. Reaction conditions must be carefully controlled (e.g., slow addition of catalyst, controlled temperature) to favor the desired intermolecular coupling with a different partner over self-coupling.

Given these factors, the ideal base should be strong enough to facilitate the formation of the boronate ate complex but mild enough to avoid undesirable side reactions with the formyl group. This points towards the use of moderately basic inorganic salts.

A Comparative Overview of Common Bases

A variety of bases are employed in Suzuki couplings. The choice depends heavily on the substrate, solvent, and catalyst system. For our specific substrate, inorganic bases are highly preferred.

| Base | pKa (Conjugate Acid) | Typical Solvents | Expertise & Experience-Based Insights |

| Na₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | A standard, cost-effective choice. Its moderate basicity is often sufficient for activated systems, but may require higher temperatures or longer reaction times. |

| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O, DMF | Similar to sodium carbonate, but often provides slightly better results due to the nature of the potassium cation. A reliable starting point for screening.[9] |

| Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | Often superior to Na⁺ and K⁺ salts, a phenomenon known as the "cesium effect".[10] Its greater solubility in organic solvents and the larger, softer Cs⁺ cation can accelerate the catalytic cycle. It is a powerful choice for challenging couplings.[3][10] |

| K₃PO₄ | 12.3 | Toluene, Dioxane | A stronger base than carbonates, often effective for less reactive aryl chlorides or hindered substrates.[8] It should be used judiciously with our substrate due to its higher basicity, but can be effective at lower temperatures. |

| KF | 3.2 | Toluene, THF | A very mild base. It is particularly useful for substrates with highly sensitive functional groups (e.g., esters).[4] Its efficacy stems from the high affinity of fluoride for boron, readily forming the reactive trifluoroborate species. |

Protocol: Systematic Screening of Bases

To identify the optimal base for coupling this compound with a representative aryl halide partner (e.g., 4-methoxyphenyl iodide), a parallel screening experiment is the most rigorous approach. This protocol ensures that the only significant variable is the base, allowing for a direct comparison of performance.

Caption: Experimental workflow for the parallel screening of bases.

Materials & Equipment

-

Substrates: this compound, Aryl Halide (e.g., 4-methoxyphenyl iodide)

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Bases: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous powder)

-

Solvent: 1,4-Dioxane and Water (degassed)

-

Equipment: Schlenk tubes or reaction vials with septa, magnetic stir plate, inert gas line (Argon or Nitrogen), TLC plates, LC-MS.

Step-by-Step Screening Protocol

-

Preparation: In each of four separate, labeled reaction vials equipped with a stir bar, add this compound (1.0 eq), the aryl halide coupling partner (1.1 eq), and the palladium catalyst (0.02 - 0.05 eq).

-

Base Addition:

-

To Vial 1, add Na₂CO₃ (2.5 eq).

-

To Vial 2, add K₂CO₃ (2.5 eq).

-

To Vial 3, add Cs₂CO₃ (2.5 eq).

-

To Vial 4, add K₃PO₄ (2.5 eq).

-

-

Solvent Addition & Degassing: Add the solvent mixture (e.g., Dioxane/H₂O 4:1, to achieve a 0.1 M concentration of the limiting reagent). Seal the vials and thoroughly degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Reaction: Place the vials on a preheated stir plate at 80-90 °C.

-

Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS, checking for consumption of the starting material and formation of the desired product. Note any significant byproduct formation.

-

Workup: Once a reaction is deemed complete (or has stalled), cool it to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction and assess purity (e.g., by NMR or LC-MS).

Data Interpretation & Recommended Protocol

The screening protocol will likely generate results that highlight a clear optimal base.

Hypothetical Screening Results

| Entry | Base | Time (h) | Yield (%) | Observations |

| 1 | Na₂CO₃ | 6 | 65% | Incomplete conversion, baseline impurities on TLC. |

| 2 | K₂CO₃ | 4 | 82% | Clean conversion, minor byproducts observed. |

| 3 | Cs₂CO₃ | 2 | 94% | Rapid and clean reaction to full conversion. |

| 4 | K₃PO₄ | 2.5 | 88% | Fast reaction, but some decomposition of starting material noted by TLC. |

Based on these representative results, Cesium Carbonate (Cs₂CO₃) emerges as the superior base, providing the highest yield in the shortest time with the cleanest reaction profile.

Validated Protocol for Suzuki Coupling

This optimized protocol utilizes the findings from the screening process.

Reaction: Coupling of this compound with 4-Methoxyphenyl Iodide.

-

Setup: To a flame-dried Schlenk flask equipped with a stir bar and condenser, add this compound (230 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenyl iodide (257 mg, 1.1 mmol, 1.1 eq), and Cesium Carbonate (Cs₂CO₃, 815 mg, 2.5 mmol, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Catalyst & Solvent: Under a positive flow of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 eq), followed by degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

-

Heating: Heat the reaction mixture to 85 °C with vigorous stirring for 2-3 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

-

Cooling & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

The selection of a base is a critical parameter for the successful Suzuki-Miyaura coupling of the functionally complex substrate, this compound. The presence of a base-sensitive formyl group precludes the use of strong bases. A systematic screening approach reveals that while common bases like K₂CO₃ are effective, Cesium Carbonate provides significantly faster reaction times and higher yields, likely due to the well-documented "cesium effect" and its favorable solubility.[10] By employing the validated protocol provided, researchers can reliably access valuable biaryl structures from this versatile building block, facilitating advancements in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][4]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][6]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][7]

-

Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate. Retrieved from [Link][10]

-

ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link][9]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link][8]

-

Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link][11]

-

Carrow, B. P., & Hartwig, J. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Retrieved from [Link][12]

-

Al-Amin, M., & El-Agamey, A. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link][5]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Formylphenylboronic Acid in Advanced Materials Science: A Guide to Applications and Protocols

A Note on the Topic: This guide focuses on the applications of 4-Formylphenylboronic Acid (4-FPBA) in materials science. Initial searches for "4-Bromo-3-formylphenylboronic acid" yielded limited specific information on its applications in this field, suggesting a potential typographical error in the original topic. In contrast, 4-Formylphenylboronic Acid is a well-documented and widely utilized building block in the synthesis of advanced materials. We are therefore providing a comprehensive overview of 4-FPBA to best serve the interests of researchers, scientists, and drug development professionals.

Introduction: The Unique Duality of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid (4-FPBA) is a bifunctional organic compound that has garnered significant attention in the realm of materials science.[1] Its structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it an invaluable building block for the rational design and synthesis of novel functional materials.[2] The aldehyde group readily participates in condensation reactions, such as imine formation, while the boronic acid group is renowned for its ability to form reversible covalent bonds with diols and to engage in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This dual reactivity allows for the construction of a diverse range of sophisticated molecular architectures, from highly ordered porous polymers to sensitive chemical sensors.

This technical guide provides an in-depth exploration of the key applications of 4-FPBA in materials science, with a focus on Covalent Organic Frameworks (COFs), fluorescent sensors, and functional polymers. We will delve into the underlying chemical principles and provide detailed, field-proven experimental protocols to facilitate the practical application of this versatile molecule in a laboratory setting.

Key Applications in Materials Science

Covalent Organic Frameworks (COFs): Building Blocks for Porous Crystalline Polymers

4-FPBA is a cornerstone in the synthesis of Covalent Organic Frameworks (COFs), which are a class of porous crystalline polymers with a well-defined and tunable structure.[4] The ability of 4-FPBA to act as a linker in the formation of these frameworks has led to the development of materials with applications in gas storage, separation, and catalysis.

Causality Behind Experimental Choices: The synthesis of COFs using 4-FPBA typically involves a condensation reaction with a multivalent amine linker. The choice of solvent is critical; a mixture of a polar aprotic solvent like 1,4-dioxane and a less polar solvent like mesitylene is often used to control the reaction rate and promote the formation of a crystalline product. The reaction is typically carried out under solvothermal conditions (heating in a sealed vessel) to provide the necessary energy to overcome the activation barrier for the reversible condensation reaction, allowing for "error-checking" and the formation of a thermodynamically stable, ordered framework. The use of an acidic catalyst, such as acetic acid, can accelerate the imine formation reaction.

Experimental Protocol: Synthesis of a 2D Imine-Linked COF

This protocol is adapted from the synthesis of similar 2D COFs.

Materials:

-

4-Formylphenylboronic acid (4-FPBA)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

Acetic acid (aqueous solution, e.g., 6 M)

Procedure:

-

In a Pyrex tube, add 4-Formylphenylboronic acid and 1,3,5-Tris(4-aminophenyl)benzene in a 3:2 molar ratio.

-

Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene to the tube.

-

Add a catalytic amount of aqueous acetic acid.

-

Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles to remove dissolved gases that could interfere with the reaction.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, a crystalline solid should be present.

-

Isolate the solid by filtration.

-

Wash the solid thoroughly with anhydrous acetone to remove any unreacted monomers and solvent.

-

Dry the product under vacuum to yield the COF.

Data Presentation: Typical Reaction Conditions for COF Synthesis

| Parameter | Value | Rationale |

| Reactants | 4-FPBA, Multivalent Amine | Building blocks for the framework |

| Solvent | Dioxane/Mesitylene (1:1 v/v) | Controls solubility and crystallinity |

| Temperature | 120 °C | Provides energy for reversible reaction |

| Time | 3 days | Allows for thermodynamic product formation |

| Catalyst | Acetic Acid | Accelerates imine condensation |

Visualization: COF Synthesis Workflow

Caption: Workflow for the synthesis of a 2D imine-linked COF using 4-FPBA.

Fluorescent Sensors: Designing "Turn-On" and "Turn-Off" Probes

The boronic acid group of 4-FPBA is a key functional moiety for the development of fluorescent sensors, particularly for the detection of saccharides and other diol-containing molecules.[2][5] The principle behind this application is the reversible formation of a five- or six-membered cyclic boronate ester between the boronic acid and the cis-1,2- or 1,3-diols of the target analyte. This binding event can be designed to cause a change in the fluorescence properties of a nearby fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Causality Behind Experimental Choices: The design of a 4-FPBA-based fluorescent sensor involves coupling it to a fluorophore. The choice of fluorophore and the linker connecting it to the 4-FPBA unit are crucial for achieving the desired sensing mechanism (e.g., photoinduced electron transfer (PET), Förster resonance energy transfer (FRET)). The sensing is typically performed in a buffered aqueous solution to maintain a pH at which the boronic acid is in its diol-receptive form.

Experimental Protocol: General Procedure for Glucose Sensing

This protocol outlines a general procedure for evaluating a 4-FPBA-based fluorescent sensor for glucose detection.

Materials:

-

4-FPBA-functionalized fluorophore (the sensor molecule)

-

Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

-

Glucose stock solution

-

Fluorometer

Procedure:

-

Prepare a stock solution of the 4-FPBA-based sensor in a suitable solvent (e.g., DMSO).

-

Prepare a series of glucose solutions of varying concentrations in PBS.

-

In a cuvette, add a fixed amount of the sensor stock solution and dilute with PBS to a final volume.

-

Record the initial fluorescence spectrum of the sensor solution.

-

Add a known volume of a glucose solution to the cuvette, mix thoroughly, and allow the system to equilibrate.

-

Record the fluorescence spectrum after the addition of glucose.

-

Repeat steps 5 and 6 with different concentrations of glucose.

-

Plot the change in fluorescence intensity as a function of glucose concentration to determine the sensor's response and detection limit.

Visualization: Mechanism of a PET-based Fluorescent Glucose Sensor

Caption: Photoinduced Electron Transfer (PET) mechanism in a 4-FPBA-based glucose sensor.

Functional Polymers via Suzuki-Miyaura Cross-Coupling

The boronic acid group of 4-FPBA is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction allows for the incorporation of the formylphenyl moiety into polymer backbones, leading to the synthesis of functional polymers with tailored electronic and optical properties.[6]

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water). The base is essential for the transmetalation step of the catalytic cycle. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.

Experimental Protocol: Synthesis of a Polyfluorene Copolymer

This protocol describes a general procedure for the synthesis of a polyfluorene copolymer using 4-FPBA as a comonomer.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

Procedure:

-

In a three-neck flask equipped with a condenser and a nitrogen inlet, dissolve 2,7-Dibromo-9,9-dioctylfluorene and 4-Formylphenylboronic acid in toluene.

-

Add an aqueous solution of K₂CO₃ to the flask.

-

Degas the mixture by bubbling nitrogen through it for 30 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to reflux and stir for 48 hours under nitrogen.

-

After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

-

Filter the polymer and wash it with methanol and water to remove any residual catalyst and salts.

-

Dry the polymer under vacuum.

Conclusion

4-Formylphenylboronic acid is a remarkably versatile and powerful building block in materials science. Its unique dual functionality enables the synthesis of a wide array of advanced materials with tailored properties. From the highly ordered structures of Covalent Organic Frameworks to the sensitive response of fluorescent sensors and the functional backbones of conjugated polymers, 4-FPBA continues to be a key player in the development of next-generation materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional molecule in their scientific endeavors.

References

- 4-Formylphenylboronic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Formylphenylboronic_acid]

- 3-Formylphenylboronic acid = 95 87199-16-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441651]

- 4-Formylphenylboronic acid | 87199-17-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8240409.htm]

- Application Notes and Protocols for 4-Formylphenylboronic Acid in Sensor and Detector Development - Benchchem. [URL: https://www.benchchem.com/application-notes/4-formylphenylboronic-acid-in-sensor-and-detector-development]

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. [URL: https://patents.google.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507968/]

- An In-depth Technical Guide to the Synthesis of 4-Formylphenylboronic Acid from 4-Bromobenzaldehyde - Benchchem. [URL: https://www.benchchem.

- (4-Bromo-3-formylphenyl)boronic acid - Matrix Scientific. [URL: https://www.

- 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis - Benchchem. [URL: https://www.benchchem.

- Recent development of boronic acid-based fluorescent sensors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04503h]

- The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. [URL: https://www.ningbo-pharmchem.

- Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Covalent Organic Framework (COF) Linkers - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/product/detail/T3729]

- Functionalization of 3D covalent organic frameworks using monofunctional boronic acids | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/282361687_Functionalization_of_3D_covalent_organic_frameworks_using_monofunctional_boronic_acids]

- 4-Bromophenylboronic acid = 95.0 5467-74-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b75956]

- A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. [URL: https://www.mdpi.com/1424-8220/22/20/7786]

- (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. [URL: https://www.researchgate.net/publication/355416262_Regioselective_Synthesis_of_4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide]

- A Metal-Organic Framework with Covalently Bound Organometallic Complexes - Omar Yaghi. [URL: https://pubs.acs.org/doi/10.1021/ja103544k]

- Covalent Organic Framework Composites: Synthesis and Analytical Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5404]

- Recent development of boronic acid-based fluorescent sensors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6146039/]

- The chemistry of Metal-Organic Frameworks -MOFs- (ICMol) - YouTube. [URL: https://www.youtube.

- Luminescent metal–organic frameworks based on dipyrromethene metal complexes and BODIPYs - CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ce/c7ce01168k]

- 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Formylphenylboronic-acid]

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [URL: https://www.mdpi.com/1422-8599/2021/4/M1296]

- Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations - SciSpace. [URL: https://typeset.

- Metal–Organic Frameworks as Fillers in Porous Organic Polymer-Based Hybrid Materials: Innovations in Composition, Processing, and Applications - MDPI. [URL: https://www.mdpi.com/2073-4360/16/7/928]

Sources

- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols: Versatile Functionalization of Polymers with 4-Bromo-3-formylphenylboronic Acid

Introduction: The Power of Trifunctionality in Polymer Engineering

In the pursuit of advanced materials for research, drug development, and diagnostics, the ability to precisely modify polymer backbones is paramount. Post-polymerization modification, the chemical alteration of a polymer after its initial synthesis, offers a modular and efficient route to a diverse library of functional materials from a common precursor[1]. This approach circumvents the often-complex synthesis of functionalized monomers and allows for the introduction of moieties that may not be compatible with polymerization conditions[2].

At the heart of sophisticated post-polymerization modification strategies lies the choice of the linking molecule. An ideal linker offers multiple, orthogonally reactive functional groups, enabling sequential or selective conjugation of different molecules. 4-Bromo-3-formylphenylboronic acid is an exemplary trifunctional linker, possessing a bromide, an aldehyde, and a boronic acid. Each of these groups offers a distinct and highly valuable chemical handle:

-

Aryl Bromide: A prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of stable carbon-carbon bonds.

-

Aldehyde (Formyl Group): Readily participates in reactions like reductive amination to form secondary amines, or in the formation of Schiff bases and oximes, providing a gateway to bioconjugation.

-

Boronic Acid: Exhibits unique reversible covalent interactions with cis-1,2- and -1,3-diols, a feature widely exploited for sensing sugars, creating self-healing hydrogels, and targeting glycoproteins.[3][4][5]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging the unique properties of this compound for the multi-faceted functionalization of polymers. We will explore detailed protocols for orthogonal modification, discuss the causality behind experimental choices, and present workflows for creating advanced polymeric materials.

Core Concept: Orthogonal Functionalization Workflow

The distinct reactivity of the three functional groups on this compound allows for a stepwise, controlled functionalization of a polymer. This orthogonality is the key to creating complex, multi-functional materials.[6][7] The general strategy involves first attaching the linker to a polymer backbone via one of its functional groups, leaving the other two available for subsequent, specific chemical transformations.

Below is a conceptual workflow illustrating this principle:

Caption: Orthogonal functionalization workflow using this compound.

Experimental Protocols

The following protocols are designed as a starting point for the functionalization of polymers. Researchers should optimize these conditions based on the specific properties of their polymer (e.g., solubility, molecular weight, and density of reactive sites).

Protocol 1: Attachment of the Linker to Amine-Functionalized Polymers via Reductive Amination

This protocol describes the covalent attachment of this compound to a polymer backbone containing primary amine groups. Reductive amination is a robust method that forms a stable secondary amine linkage.

Rationale: This "grafting-to" approach is often preferred for its simplicity and the ability to characterize the polymer and linker independently before conjugation. The aldehyde on the linker reacts with the primary amine on the polymer to form a Schiff base (imine), which is then reduced in situ to a stable amine. Sodium cyanoborohydride is a common reducing agent for this purpose as it selectively reduces the imine in the presence of the aldehyde.

Materials:

-

Amine-functionalized polymer (e.g., poly(L-lysine), amine-terminated polyethylene glycol)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Methanol (for quenching)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

Procedure:

-

Polymer Dissolution: Dissolve the amine-functionalized polymer in anhydrous DMF to a concentration of 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar. Stir until the polymer is fully dissolved.

-

Linker Addition: Add this compound (1.5 to 3 equivalents relative to the amine groups on the polymer) to the polymer solution. Stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: In a separate vial, dissolve sodium cyanoborohydride (2 to 4 equivalents relative to the amine groups) in a minimal amount of DMF. Add this solution dropwise to the polymer-linker mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: Quench the reaction by the slow addition of methanol (5-10% of the total reaction volume).

-

Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and solvent.

-

Lyophilization: Freeze-dry the purified polymer solution to obtain the functionalized polymer as a solid.

Characterization:

-

¹H NMR: Confirm the successful conjugation by the appearance of new aromatic protons from the linker and a shift in the signals corresponding to the polymer backbone near the conjugation site.

-

FT-IR: Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of new C-N stretching vibrations.

-

UV-Vis Spectroscopy: The phenylboronic acid moiety will introduce a new UV absorbance peak.

Protocol 2: Orthogonal Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the bromide on the now polymer-bound linker with a boronic acid-containing molecule of interest.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is remarkably tolerant of a wide range of functional groups, including the aldehyde and boronic acid already present on our linker.[8] This allows for the selective modification of the bromide position. A palladium catalyst, a suitable ligand, and a base are required to facilitate the reaction.

Materials:

-

Polymer-linker conjugate from Protocol 1

-

Arylboronic acid or boronate ester of choice

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Solvent mixture (e.g., DMF/water or Dioxane/water)

-

Ethyl acetate and brine for work-up

-

Dialysis tubing or size exclusion chromatography (SEC) system for purification

Procedure:

-

Reagent Preparation: In a Schlenk flask, dissolve the polymer-linker conjugate in the chosen solvent system (e.g., a 4:1 mixture of DMF and water).

-

Addition of Reagents: To the polymer solution, add the arylboronic acid (2-4 equivalents relative to the bromide groups), sodium carbonate (3-5 equivalents), and the palladium catalyst (0.05-0.1 equivalents).

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature. If the polymer is soluble in an organic solvent, perform a liquid-liquid extraction with ethyl acetate and wash with brine. For water-soluble polymers, purify by dialysis against water to remove the catalyst and salts, followed by lyophilization. Alternatively, SEC can be used for purification.

Characterization:

-

¹H NMR: Observe the appearance of new aromatic signals from the newly introduced aryl group and the disappearance of the signals corresponding to the protons adjacent to the bromide.

-

SEC/GPC: Confirm that the polymer has not undergone significant chain scission or cross-linking during the reaction.

Data Presentation

The following table provides representative data for the functionalization of an amine-terminated polyethylene glycol (PEG-NH₂, MW = 5 kDa).

| Step | Reagent | Equivalents (vs. Polymer Amine) | Yield (%) | Degree of Functionalization (%) | Analytical Data (¹H NMR) |

| Protocol 1 | This compound | 2.0 | >90 | >95 | Appearance of aromatic protons at 7.5-8.2 ppm. |

| Protocol 2 | Phenylboronic acid | 3.0 | >85 | >90 | Appearance of new phenyl protons at 7.2-7.4 ppm. |

Degree of functionalization can be determined by comparing the integration of characteristic polymer backbone peaks with the new aromatic peaks in the ¹H NMR spectrum.

Visualization of Key Processes

The following diagrams illustrate the chemical transformations described in the protocols.

Caption: Reductive amination workflow for linker conjugation.

Caption: Suzuki-Miyaura coupling for orthogonal modification.

Applications in Research and Drug Development

The sequential and orthogonal functionalization of polymers with this compound opens up a vast design space for advanced materials:

-

Targeted Drug Delivery: The boronic acid moiety can be used to target glycoproteins overexpressed on cancer cells, while a therapeutic agent can be attached via the bromide or aldehyde position.

-

Stimuli-Responsive Materials: Phenylboronic acid-diol interactions are pH and glucose-sensitive.[9] This can be used to design "smart" hydrogels or nanoparticles that release their payload in response to specific biological cues, such as the hyperglycemic conditions in diabetes.[4]

-

Advanced Polymer Brushes: The trifunctional linker can be used to create complex polymer brushes on surfaces, where each functional group can be used to attach different types of molecules, leading to surfaces with tunable and dynamic properties.[10]

-

Diagnostic Tools: The linker can be used to immobilize capture probes (e.g., antibodies, aptamers) and signaling molecules onto a polymer scaffold for the development of sensitive diagnostic assays.

Conclusion and Future Outlook

This compound is a powerful and versatile tool for the advanced functionalization of polymers. Its three distinct, orthogonally reactive groups provide a robust platform for creating complex macromolecular architectures with tailored properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this trifunctional linker in fields ranging from materials science to biomedicine. As the demand for increasingly sophisticated and "intelligent" materials grows, the strategic use of such multi-functional linkers will undoubtedly play a pivotal role in the development of next-generation technologies.

References

- Google. (n.d.). Current time in Pasuruan, ID.

- Li, Y., et al. (2025). A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66.

- Zhang, L., et al. (2016). Boronic Acid-Functionalized Particles with Flexible Three-Dimensional Polymer Branch for Highly Specific Recognition of Glycoproteins. ACS Applied Materials & Interfaces, 8(17), 10831-10839.

- Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.

- Zhang, Y., & Ren, J. (2017). Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling.

- Gress, A., et al. (2011). 1 History of Post-polymerization Modification. In Post-Polymerization Modification: A Versatile Tool for the Preparation of Functional Polymers (pp. 1-24). Wiley-VCH.

- Rieger, J., & Kick, A. (2012).

- Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.

- Lunn, D. J., & Disch, S. (2017). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. Polymers, 9(12), 678.

- Lin, C. I., et al. (2011). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. International Journal of Molecular Sciences, 12(8), 5149-5160.

- Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.

- van der Mee, M. A. J., et al. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization.

- Yaghi, O. M., et al. (2019). Functionalization of 3D covalent organic frameworks using monofunctional boronic acids. Journal of the American Chemical Society, 141(35), 13848-13852.

- Liu, G., et al. (2014). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry, 5(1), 128-135.

- Sengoden, M., et al. (2023).

- Matyjaszewski, K. (n.d.). Post-polymerization modification of monomer units.

- Kamble, R., et al. (2022). Characteristic data of polymers.

- Schacher, F. H., & Becer, C. R. (2007). Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology. Journal of Polymer Science Part A: Polymer Chemistry, 45(3), 485-499.

- Brooks, W. L. A., & Sumerlin, B. S. (2016).

- Li, C., et al. (2013). Synthesis of an ortho-phthalaldehyde-functionalized copolymer for rapid, chemoselective and efficient conjugation with native proteins under physiological conditions. Polymer Chemistry, 4(13), 3654-3657.

- Li, Y., et al. (2021). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry, 12(15), 2266-2274.

- D'Arienzo, M., et al. (2024).

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. zenodo.org [zenodo.org]

- 7. advanceseng.com [advanceseng.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acid-Functionalized Particles with Flexible Three-Dimensional Polymer Branch for Highly Specific Recognition of Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 4-Bromo-3-formylphenylboronic Acid Reactions

Welcome to the technical support center for 4-Bromo-3-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile building block. Our goal is to equip you with the knowledge to overcome common challenges, particularly low reaction yields, and to optimize your synthetic strategies.

Introduction to this compound

This compound is a valuable bifunctional reagent in organic synthesis, most notably as a partner in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a boronic acid, a bromine atom, and a formyl group, allows for sequential and site-selective modifications, making it a powerful tool in the synthesis of complex molecules. However, the electronic and steric nature of this compound can present unique challenges in achieving high reaction yields. The electron-withdrawing formyl group can influence the reactivity of the boronic acid, while the ortho-bromo substituent can introduce steric hindrance.[1][2]

This guide will provide a systematic approach to troubleshooting low yields and other common issues encountered when using this compound in your research.

Troubleshooting Guide: Low Yields in Suzuki-Miyaura Couplings

Low yields in Suzuki-Miyaura reactions involving this compound can stem from a variety of factors. This section provides a question-and-answer formatted guide to diagnose and resolve these issues.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary potential causes?

Answer: